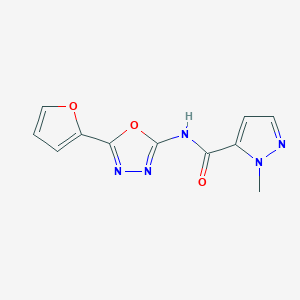

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan moiety at position 5 and linked to a 1-methylpyrazole-5-carboxamide group. This structure combines aromatic heterocycles known for their biological relevance, particularly in antimicrobial and antifungal applications. The furan ring contributes electron-rich properties, while the 1,3,4-oxadiazole and pyrazole units enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3/c1-16-7(4-5-12-16)9(17)13-11-15-14-10(19-11)8-3-2-6-18-8/h2-6H,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMUQQKRNSVEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with furan-2-carboxylic acid hydrazide.

Formation of 1,3,4-Oxadiazole Ring: The hydrazide reacts with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the oxadiazole ring.

Pyrazole Formation: The intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of furan derivatives with oxadiazole and pyrazole moieties. The process often includes several steps:

- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving furan derivatives and appropriate reagents.

- Condensation with pyrazole : The oxadiazole derivative is then reacted with a pyrazole derivative to form the final compound.

- Characterization : The synthesized compound is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds containing the oxadiazole moiety exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives with similar structures showed promising results against Mycobacterium tuberculosis, suggesting potential as antitubercular agents .

Anticancer Potential

Recent research highlights the anticancer properties of pyrazole derivatives. This compound has been shown to inhibit cancer cell proliferation in various models. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds derived from this scaffold have demonstrated cytotoxic effects on cancer cell lines such as MCF7 and A375 .

Case Study 1: Antitubercular Activity

A series of compounds similar to this compound were synthesized and tested for their antitubercular activity. The study reported minimum inhibitory concentrations (MIC) indicating effective inhibition against Mycobacterium tuberculosis. The following table summarizes the results:

| Compound | MIC (µg/ml) |

|---|---|

| Fa | 3.125 |

| Fb | 3.125 |

| Fc | 25.0 |

| Fd | 50.0 |

| Fe | 12.5 |

These results suggest that compounds with furan and oxadiazole groups possess significant antitubercular activity .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of pyrazole were screened for their effectiveness against various cancer cell lines. The following table illustrates the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.39 |

| Compound B | A375 | 4.20 |

| Compound C | NCI-H460 | 0.46 |

These findings indicate that certain derivatives significantly inhibit cancer cell growth, supporting their potential as therapeutic agents in oncology .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Insights :

- The query compound and LMM11 share a 1,3,4-oxadiazole-furan scaffold but differ in the substituents: LMM11 incorporates a sulfamoyl-benzamide group, whereas the query compound has a pyrazole carboxamide. This distinction may influence solubility and target specificity .

- 1,2,4-Oxadiazoles (e.g., 5d) exhibit higher melting points (~260°C) due to increased planarity and crystallinity compared to 1,3,4-oxadiazole derivatives .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Comparisons

Key Observations :

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring with an oxadiazole moiety and a pyrazole derivative. This combination is believed to enhance its biological activity through various mechanisms.

Chemical Formula : CHNO

Molecular Weight : 232.20 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Anticancer Activity : Research has indicated that compounds containing oxadiazole and pyrazole motifs exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

- Antimicrobial Properties : Some derivatives of oxadiazole have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the furan ring may enhance the interaction with microbial enzymes or receptors .

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

A study conducted on various derivatives of oxadiazoles indicated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC values for these compounds were reported in the micromolar range, indicating potent activity .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | U937 | 2.41 | Caspase activation |

Antimicrobial Activity

Research on related oxadiazole derivatives has shown that they possess antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anti-inflammatory Studies

In vitro studies have demonstrated that certain derivatives can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Study : A specific study evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase 3 and PARP, confirming its potential as an anticancer agent.

- Antimicrobial Efficacy : A series of tests against common bacterial strains (E. coli and S. aureus) revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving furan-2-carbohydrazine and substituted pyrazole precursors. A typical procedure involves refluxing intermediates in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Yield optimization (e.g., 90–95%) requires precise stoichiometric control of reactants like RCH2Cl (1.1 mmol per 1 mmol oxadiazole-thiol) . Characterization via IR and NMR is critical to confirm the oxadiazole and pyrazole ring formation .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch in oxadiazole at ~1250 cm⁻¹) .

- NMR : ¹H-NMR should confirm furan protons (δ 6.3–7.4 ppm), pyrazole methyl groups (δ 3.8–4.0 ppm), and carboxamide NH (δ 10–12 ppm) .

- Single-crystal X-ray diffraction : Resolve bond angles and confirm stereochemistry, as demonstrated for analogous oxadiazole-pyrazole hybrids .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays to screen for potential therapeutic applications:

- Lipoxygenase (LOX) and α-glucosidase inhibition : Use spectrophotometric methods with IC50 determination .

- Antimicrobial activity : Employ the Alamar Blue assay against Mycobacterium tuberculosis (H37Rv strain), with MIC values <3.125 µg/mL indicating high potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Replace the furan-2-yl group with thiophene or phenyl rings to assess electronic effects on bioactivity .

- Bioisosteric replacements : Substitute the oxadiazole ring with thiadiazole or triazole to evaluate metabolic stability .

- Docking studies : Use AutoDock Vina or Schrödinger to predict interactions with targets like Enoyl-ACP reductase (Mycobacterium tuberculosis) or CB1 receptors .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate force fields : Adjust docking parameters (e.g., grid size, ligand flexibility) to better align with crystallographic data .

- Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities independently .

- Statistical analysis : Apply multivariate regression to identify outliers in datasets (e.g., MIC vs. docking scores) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP modulation : Introduce hydrophilic groups (e.g., -OH, -SO3H) to improve solubility while maintaining IC50 <10 µM .

- Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites for deuteration or fluorination .

- Toxicity prediction : Use ProTox-II or ADMETLab to flag hepatotoxicity risks and guide structural modifications .

Q. How can researchers resolve ambiguities in NMR assignments for this compound?

- Methodological Answer :

- 2D NMR techniques : Employ HSQC and HMBC to correlate ¹H and ¹³C signals, resolving overlaps in aromatic regions .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify carboxamide NH detection .

- Comparative analysis : Cross-reference with published spectra of structurally similar oxadiazole-pyrazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.